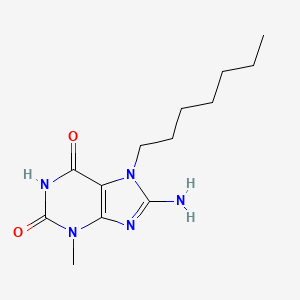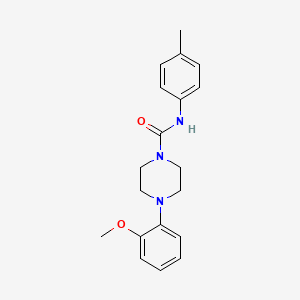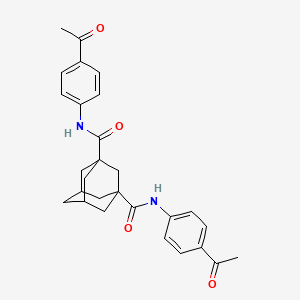![molecular formula C16H21N3OS B4995013 N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-thienyl)acetamide](/img/structure/B4995013.png)
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-thienyl)acetamide, commonly known as TAK-915, is a novel drug compound that has been developed for the treatment of cognitive disorders. It is a potent and selective inhibitor of the enzyme phosphodiesterase 4D (PDE4D), which plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways in the brain.
Wirkmechanismus
TAK-915 works by inhibiting the activity of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-thienyl)acetamide, which is an enzyme that breaks down cAMP and cGMP in the brain. These signaling molecules play important roles in neuronal signaling and synaptic plasticity, which are essential for learning and memory. By inhibiting this compound, TAK-915 increases the levels of cAMP and cGMP, leading to enhanced neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
TAK-915 has been shown to have a number of biochemical and physiological effects in the brain. It increases the levels of cAMP and cGMP, which can lead to increased synaptic plasticity and improved cognitive function. It also regulates the levels of inflammatory cytokines, which are implicated in the pathogenesis of various cognitive disorders. Additionally, TAK-915 can modulate the activity of neurotransmitter systems, such as dopamine and glutamate, which are involved in cognitive processes.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-915 has several advantages as a research tool for studying cognitive disorders. It is a potent and selective inhibitor of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-thienyl)acetamide, which allows for precise modulation of cAMP and cGMP signaling pathways in the brain. It also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, there are also limitations to using TAK-915 in lab experiments. It is a relatively new compound, and its safety and efficacy in humans have not been fully established. Additionally, its effects on other PDE4 isoforms and signaling pathways in the brain are not well understood.
Zukünftige Richtungen
There are several future directions for research on TAK-915. One area of interest is the development of more potent and selective N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-thienyl)acetamide inhibitors. Another area of research is the identification of biomarkers that can predict the response to TAK-915 in patients with cognitive disorders. Additionally, studies are needed to evaluate the long-term safety and efficacy of TAK-915 in humans. Finally, the potential use of TAK-915 in combination with other drugs for the treatment of cognitive disorders should be explored.
Synthesemethoden
The synthesis of TAK-915 involves a multistep process that starts with the preparation of 2-(2-thienyl)acetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with N-[2-(diethylamino)-3-pyridinyl]methanamine to yield the desired product. The final compound is purified through column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
TAK-915 has been extensively studied for its potential therapeutic effects in various cognitive disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Preclinical studies have shown that TAK-915 can improve cognitive function and memory in animal models of these disorders. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-915 in humans.
Eigenschaften
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-3-19(4-2)16-13(7-5-9-17-16)12-18-15(20)11-14-8-6-10-21-14/h5-10H,3-4,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCNKSUYVBJGQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(2-thienylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4994933.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4994937.png)


![N-[2-(2-hydroxyethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B4994950.png)
![3-bromo-N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4994957.png)
![N-[2-(tert-butylthio)ethyl]-1-methoxy-2-naphthamide](/img/structure/B4994964.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4994973.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4994979.png)

![N-(1-naphthylmethyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4995000.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B4995006.png)

![5-[(3,4-dichlorobenzoyl)amino]isophthalic acid](/img/structure/B4995024.png)